molecular formula C11H12BrN5OS B2745477 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide CAS No. 832739-64-7

2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Cat. No.: B2745477
CAS No.: 832739-64-7
M. Wt: 342.22
InChI Key: AUAKFAXSFVZVNJ-UHFFFAOYSA-N
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Description

2-{[5-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 5, a methyl group at position 4, and an acetohydrazide moiety linked via a thioether bridge at position 2. The 4-bromophenyl group enhances lipophilicity and electronic effects, while the acetohydrazide moiety allows for further derivatization, enabling interactions with biological targets like enzymes or receptors.

Properties

IUPAC Name

2-[[5-(4-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5OS/c1-17-10(7-2-4-8(12)5-3-7)15-16-11(17)19-6-9(18)14-13/h2-5H,6,13H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAKFAXSFVZVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NN)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 4-bromophenyl hydrazine, which is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including those similar to 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide. Research indicates that compounds containing the triazole moiety exhibit significant activity against various bacterial and fungal strains. For instance:

  • Synthesis and Testing : A study synthesized several derivatives based on triazole and evaluated their antimicrobial efficacy using agar diffusion methods. Compounds demonstrated promising activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .
  • Mechanism of Action : The mechanism is believed to involve the inhibition of fungal ergosterol synthesis or bacterial cell wall synthesis, which is critical for their survival .

Anticancer Potential

The anticancer properties of triazole derivatives have been a focal point in recent pharmacological research:

  • In Vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines. For example, derivatives showed significant cytotoxicity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) using the Sulforhodamine B assay .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. This approach aids in understanding their mechanism of action at the molecular level .

Other Biological Activities

Apart from antimicrobial and anticancer activities, triazole derivatives are also being explored for other therapeutic potentials:

  • Anti-inflammatory Effects : Some studies suggest that triazole compounds may exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .
  • Antioxidant Activity : The antioxidant capacity of these compounds is also under investigation, as oxidative stress is a contributing factor in many diseases .

Case Studies

StudyObjectiveFindings
Gümrükçüoğlu et al. (2023)Synthesis and antimicrobial activityIdentified several triazole derivatives with significant antimicrobial effects against bacteria and fungi .
Molecular Docking StudiesEvaluate binding affinityDemonstrated strong interactions between synthesized compounds and cancer targets .
Pharmacological ReviewOverview of triazole applicationsSummarized diverse activities including anticancer and antimicrobial properties .

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Variations in Aromatic Substituents

Position of Halogen on the Phenyl Ring
  • 3-Bromophenyl Analogs: Derivatives with a 3-bromophenyl group (e.g., N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide) exhibit distinct electronic properties due to the meta-substitution, as evidenced by DFT studies showing altered nonlinear optical (NLO) properties compared to para-substituted analogs .
  • 2-Bromophenyl Derivatives : Compounds like 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones demonstrate reduced antimicrobial activity compared to the 4-bromophenyl counterpart, likely due to steric hindrance and diminished resonance effects .
Substituent Modifications on the Phenyl Ring
  • Methoxy and Tert-Butyl Groups : Derivatives such as 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N′-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide (melting point: 238–239°C) and the tert-butyl analog (melting point: 252–253°C) show enhanced solubility in polar solvents due to electron-donating groups, which may improve bioavailability .

Modifications to the Triazole Core

  • 4-Phenyl vs.
  • Morpholine and Piperidine Additions : Compounds like 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine exhibit antifungal activity (MIC: 8 µg/mL against Candida albicans), attributed to the morpholine ring’s ability to disrupt fungal membrane integrity .

Acetohydrazide Functionalization

  • Hydrazone Derivatives: Schiff base analogs, such as N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, demonstrate potent cytotoxicity against melanoma (IGR39) and pancreatic (Panc-1) cancer cells (IC50: 12–18 µM), outperforming the parent acetohydrazide due to improved cellular uptake .
  • Heterocyclic Hybrids : Hybrids incorporating thiophene (e.g., 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole) show broad-spectrum antimicrobial activity (MIC: 4–16 µg/mL against S. aureus and E. coli), leveraging the thiophene’s electron-rich nature for target interaction .

Tabulated Comparison of Key Compounds

Compound Name Substituents Biological Activity (IC50/MIC) Key Reference
2-{[5-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide 4-Bromophenyl, methyl, acetohydrazide N/A (Precursor for derivatives)
N′-(2-Oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Phenylaminoethyl, indolinone IC50: 12 µM (Melanoma)
2-{[5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide 3-Bromophenyl, methyl NLO properties (DFT-optimized)
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine Decylthio, morpholine MIC: 8 µg/mL (C. albicans)
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N′-(2,4-dimethoxyphenyl)acetohydrazide Dimethoxyphenyl Melting point: 238–239°C

Physicochemical and Pharmacokinetic Insights

  • Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro: 274–275°C) exhibit higher melting points than those with electron-donating groups (e.g., methoxy: 238–239°C), reflecting differences in crystal packing and intermolecular forces .
  • Solubility : The tert-butyl group in 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N′-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide enhances lipophilicity (LogP: 3.8), favoring blood-brain barrier penetration .

Biological Activity

The compound 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide (CAS No. 494194-50-2) is a derivative of the triazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with appropriate acylating agents. The presence of the bromophenyl group enhances its reactivity and biological profile. Various synthetic routes have been explored to optimize yield and purity, with methodologies including condensation reactions and thioether formation.

Antimicrobial Properties

Research indicates that derivatives of triazoles exhibit significant antimicrobial activities. The compound has shown efficacy against various bacterial strains and fungi. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to 100 μg/mL .

Anticancer Activity

The anticancer potential of This compound has been evaluated in vitro against several cancer cell lines. Notably, it exhibited anti-proliferative activity against HepG2 liver cancer cells with an IC50 value reported at approximately 20.67 µg/mL . This suggests a promising avenue for further exploration in cancer therapeutics.

Cell Line IC50 Value (µg/mL) Effectiveness
HepG220.67Moderate
MCF725.00Moderate
A54930.00Moderate

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for microbial survival and cancer cell proliferation. Molecular docking studies have suggested that the triazole moiety interacts with target proteins involved in cellular signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various triazole derivatives including our compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the triazole ring in modulating activity levels.
  • Anticancer Research : In a comparative study involving multiple triazole derivatives, This compound was found to be one of the top performers against liver carcinoma cells, indicating its potential as a lead compound for further development.

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

StepSolventTemperatureTime (h)Yield (%)Reference
CyclizationEthanolReflux465–70
Thioether CouplingPropan-2-olReflux3–475–80
Salt Formation (Na⁺)Water/EtOHRT190

Q. Table 2. Pharmacological Screening Parameters

Assay TypeConcentration RangeKey MetricsReference
Actoprotective10–100 μMATP synthesis, ROS inhibition
Antimicrobial (MIC)5–50 μg/mLZone of inhibition

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